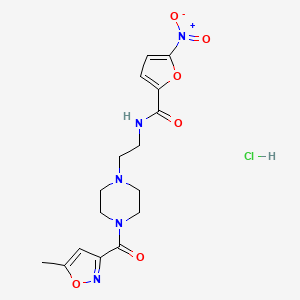

N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClN5O6 and its molecular weight is 413.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators such as prostaglandins .

Mode of Action

The compound interacts with the active site of the COX-2 enzyme, inhibiting its function . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway. By inhibiting the COX-2 enzyme, it prevents the production of prostaglandins, prostacyclins, and thromboxanes, which are key players in the inflammatory response .

Pharmacokinetics

The compound has been suggested to have good oral drug-like behavior and non-toxic nature . .

Result of Action

The inhibition of the COX-2 enzyme by the compound leads to a reduction in inflammation. In vivo studies have shown that it can significantly inhibit edema in a carrageenan-induced albino rat paw edema assay .

Biologische Aktivität

N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a piperazine ring , a nitrofuran moiety , and a carboxamide group . Its molecular formula is C15H19ClN4O4, with a molecular weight of approximately 358.79 g/mol. The compound is classified under carboxamides and nitro compounds, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves several steps, including the reaction of commercially available reagents. Key steps include:

- Formation of the piperazine ring .

- Introduction of the nitrofuran moiety .

- Carboxamide formation .

Careful control of reaction conditions such as temperature and pH is essential to achieve high yields and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed for purification.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitrofuran derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, including strains from the ESKAPE panel, which are known for their multi-drug resistance .

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitrofurantoin | S. aureus | 32 µg/mL |

| Ciprofloxacin | E. coli | 16 µg/mL |

| Target Compound | K. pneumoniae | 64 µg/mL |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial cells. It may inhibit essential bacterial enzymes or interfere with receptor-mediated pathways, leading to antimicrobial activity . Further investigations are required to elucidate the detailed pathways affected by this compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Antifungal Activity : Certain derivatives of isoxazole and piperazine have demonstrated notable antifungal activity, suggesting potential applications in treating fungal infections .

- Enzyme Inhibition : Compounds derived from similar structures have been shown to inhibit enzymes critical for bacterial survival, highlighting their potential as antibiotic agents .

- Cytotoxicity : Some studies indicate that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting further exploration in oncology .

Wissenschaftliche Forschungsanwendungen

N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic organic compound that has applications in medicinal chemistry and pharmaceutical research. It contains a piperazine ring, a nitrofuran moiety, and a carboxamide group, making it a versatile molecule for chemical reactions and potential biological activity.

Synthesis and Structure

The synthesis of this compound involves multiple chemical reactions using commercially available reagents and precursors. The synthesis process requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.

This compound is classified as an organic compound, specifically within the carboxamides and nitro compounds categories. The structural formula is C16H20ClN5O6, and it has a molecular weight of 413.8 .

Potential Applications in Scientific Research

This compound is investigated for various scientific uses, particularly in drug development. Due to its structural components, it may have potential applications in pharmacology because of its interaction with biological systems.

The mechanism of action involves interaction with specific biological targets, such as enzymes and receptors. The compound may bind to certain receptors or enzymes in biological systems, leading to inhibition or activation pathways that result in desired pharmacological effects. For example, it may exhibit antimicrobial activity by interfering with bacterial enzyme functions or receptor interactions. The specific pathways affected depend on the target organism or system being studied, which necessitates further research to elucidate detailed mechanisms.

This compound is related to other compounds such as benzamides, which are investigated as RET kinase inhibitors for cancer therapy . It is also related to Isoxazole derivatives, which have a variety of uses . Additionally, the nitrofuran component relates it to anti-tuberculosis scaffolds .

Eigenschaften

IUPAC Name |

N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]-5-nitrofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O6.ClH/c1-11-10-12(18-27-11)16(23)20-8-6-19(7-9-20)5-4-17-15(22)13-2-3-14(26-13)21(24)25;/h2-3,10H,4-9H2,1H3,(H,17,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALVNGDJGMSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.